molecular formula C18H17N3O3 B11177859 N'-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

N'-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11177859
M. Wt: 323.3 g/mol
InChI Key: ZRIHEQXKIFUIGQ-UHFFFAOYSA-N
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Description

N'-[1-(3-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a synthetic compound featuring a benzohydrazide moiety linked to a 3-methylphenyl-substituted pyrrolidinone ring. Its molecular formula is C₁₉H₁₈N₃O₃, with a molecular weight of 336.37 g/mol. The compound’s structure combines a planar benzohydrazide group with a non-planar pyrrolidinone ring, enabling diverse intermolecular interactions. While its specific biological applications are under investigation, structural analogs have demonstrated anticancer, antimicrobial, and catalytic properties .

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N'-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C18H17N3O3/c1-12-6-5-9-14(10-12)21-16(22)11-15(18(21)24)19-20-17(23)13-7-3-2-4-8-13/h2-10,15,19H,11H2,1H3,(H,20,23)

InChI Key

ZRIHEQXKIFUIGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves the reaction of 3-methylphenyl-substituted pyrrolidin-2,5-dione with benzohydrazide. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or ethanol under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzohydrazide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the benzohydrazide moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares the target compound with key analogs, highlighting substituent variations and their impacts:

Compound Name Molecular Formula Substituents (Benzohydrazide) Pyrrolidinone Substituent Molecular Weight (g/mol) Key Features
Target Compound C₁₉H₁₈N₃O₃ None 3-Methylphenyl 336.37 Balanced lipophilicity/H-bond capacity
3,4,5-Trimethoxy Analogue C₂₂H₂₅N₃O₇ 3,4,5-Trimethoxy 5-Methoxy-2-methylphenyl 443.46 Increased steric bulk, reduced solubility
Maleimide Derivative (Compound 3) C₂₅H₂₁N₄O₅ None 4-(Maleimide)phenyl 457.46 Enhanced cytotoxicity via thiol reactivity
Chromene Derivative (7a) C₁₇H₁₃N₃O₄ Chromene-3-yl None 323.30 Cytotoxicity comparable to doxorubicin
Indole-Based Analog (BZO-HEXOXIZID) C₂₃H₂₄N₄O₂ None Hexyl-indole 436.47 Synthetic cannabinoid metabolite

Key Observations :

  • Maleimide Addition : The maleimide group in Compound 3 () introduces electrophilic reactivity, enabling covalent interactions with cysteine residues in proteins, which correlates with its potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ < 10 µM) .
  • Chromene Substitution: Derivatives like 7a () replace the pyrrolidinone with a chromene ring, improving π-π stacking with DNA or enzyme active sites, leading to doxorubicin-like cytotoxicity .
Anticancer Activity
  • Maleimide Derivatives : Compound 3 and 5 () showed strong cytotoxicity against MCF-7 cells, with molecular docking scores indicating high affinity for AKT1 and CDK2 kinases (−16.1 to −22.4 kcal/mol). The maleimide moiety likely enhances target engagement .
  • Chromene Analogs: Compounds 7a and 7b () exhibited cytotoxicity by disrupting tubulin polymerization, similar to colchicine, with IC₅₀ values in the nanomolar range .

Biological Activity

N'-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including synthesis, structure-activity relationships (SAR), and various pharmacological evaluations.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 3-methylphenyl isocyanate with benzohydrazide under controlled conditions. The resulting compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its structure and purity.

Anticonvulsant Activity

Research has indicated that derivatives of 2,5-dioxopyrrolidine compounds exhibit significant anticonvulsant properties. For example, studies have shown that compounds similar to this compound demonstrate effective results in maximal electroshock seizure (MES) models. The ED50 values for related compounds have been reported to be lower than those of established anticonvulsants like phenobarbital, indicating potent activity in this area .

Antitumor Activity

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown promising results against HL-60 human promyelocytic leukemia cells with an IC50 value ≤ 5 μM . This suggests potential as a lead compound for further development in cancer therapy.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest effectiveness against certain Gram-positive bacteria and yeasts. The mechanism is believed to involve disruption of cellular processes within microbial cells .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that substitutions at the benzoyl or hydrazone moieties significantly influence biological activity. Electron-withdrawing groups tend to enhance anticonvulsant activity, while electron-donating groups may reduce effectiveness .

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Anticonvulsant Efficacy : In a study involving animal models, a series of derivatives were tested for their ability to prevent seizures induced by electrical stimulation. Compounds with similar structures to this compound showed superior efficacy compared to traditional drugs .
  • Cytotoxicity in Cancer Models : A comparative analysis was conducted on various hydrazone derivatives where this compound exhibited significant cytotoxicity against multiple cancer cell lines, emphasizing its potential as an anticancer agent .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N'-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide and its derivatives?

The compound is typically synthesized via condensation reactions between maleimide intermediates and substituted benzohydrazides. For example, bismaleimide derivatives can react with 4-methylbenzohydrazide under reflux conditions in ethanol, followed by purification via recrystallization or column chromatography. Key steps include controlling stoichiometry, reaction time (e.g., 3–9 hours), and catalytic use of trifluoroacetic acid (TFA) to enhance yield . Structural confirmation is achieved through Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed using melting point analysis and thin-layer chromatography (TLC). Structural characterization relies on:

  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1642 cm⁻¹, N-H stretch at ~3191 cm⁻¹) .
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR spectra confirm proton environments and carbon frameworks. For instance, pyrrolidinyl protons resonate at δ 2.90–2.97 ppm, while aromatic protons appear at δ 6.5–8.0 ppm .
  • MS : Molecular ion peaks ([M+H]<sup>+</sup>) validate molecular weights (e.g., 418–442 Da for related derivatives) .

Q. What biological screening methods are used to evaluate its pharmacological potential?

  • MTT Assay : Measures cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer cells). IC50 values are calculated to compare potency with reference drugs .
  • Antioxidant Assays : DPPH or ABTS radical scavenging tests quantify free radical neutralization, leveraging hydroxyl and hydrazide groups .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s mechanism of action against cancer targets?

Docking software (e.g., AutoDock Vina) predicts binding affinities to enzymes like AKT1 and CDK2. Key steps include:

  • Protein Preparation : Retrieve target structures (PDB IDs) and optimize hydrogen bonding.
  • Ligand Optimization : Minimize energy of the compound using tools like Avogadro.
  • Validation : Root-mean-square deviation (RMSD) values <2 Å indicate reliable poses. For example, docking energies of −16.112 to −22.398 kcal/mol suggest strong inhibition .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • SAR Analysis : Compare substituent effects (e.g., bromine vs. methyl groups) on bioactivity. Brominated analogs may show enhanced reactivity but reduced solubility .
  • Dose-Response Curves : Validate IC50 consistency across multiple assays (e.g., MTT vs. apoptosis markers like caspase-3 activation) .
  • Crystallography : X-ray structures (e.g., SHELX-refined models) reveal conformational impacts on target binding .

Q. How do metal complexes of this compound enhance its pharmacological profile?

Coordination with Cu(II) or Ni(II) ions modifies electronic properties and stabilizes ligand geometry. For example:

  • Copper Complexes : Exhibit improved DNA cleavage via oxidative pathways (e.g., hydroxyl radical generation) .
  • Synthesis : React the compound with Cu(OAc)2 in ethanol, monitor by TLC, and purify via column chromatography . Bioactivity enhancements are validated through comparative IC50 studies .

Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?

  • DFT Calculations : Gaussian software optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Retrosynthetic Analysis : Tools like Synthia propose feasible routes (e.g., malic acid-derived maleimide precursors) .

Structural and Mechanistic Insights

Q. How does the 3-methylphenyl group influence the compound’s conformational stability?

X-ray crystallography (e.g., SHELX-refined structures) reveals steric effects of the 3-methyl group, which restricts rotational freedom in the pyrrolidinone ring. This enhances planarity and π-π stacking with biological targets . Dihedral angles between aromatic rings (e.g., 58.27° in related quinoxaline derivatives) further stabilize binding conformations .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • PXRD : Identifies distinct crystallographic phases.
  • DSC : Measures thermal transitions (e.g., melting points vary by 5–10°C between polymorphs) .
  • Solid-State NMR : Resolves hydrogen-bonding networks in amorphous vs. crystalline forms .

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